Tropine 2-(phenylthio)butanoate oxalate salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

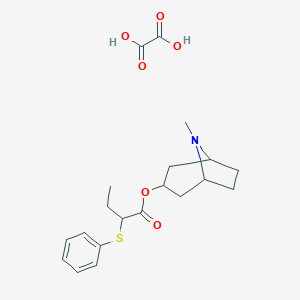

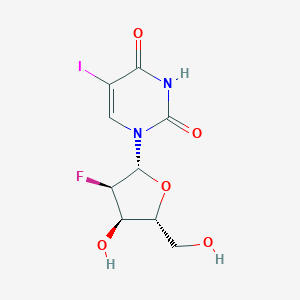

Tropine 2-(phenylthio)butanoate oxalate salt, also known as SM32, is a potent analgesic . It has an empirical formula of C18H25NO2S · C2H2O4 and a molecular weight of 409.50 . It is known to cause an increased release of acetylcholine at central muscarinic synapses .

Molecular Structure Analysis

The SMILES string for Tropine 2-(phenylthio)butanoate oxalate salt isOC(=O)C(O)=O.CCC(Sc1ccccc1)C(=O)O[C@@H]2C[C@@H]3CCC@HN3C . The InChI is 1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6)/t13-,14+,15+,17?; . Physical And Chemical Properties Analysis

Tropine 2-(phenylthio)butanoate oxalate salt has a molecular weight of 409.50 . It is typically stored at temperatures between 2-8°C .Scientific Research Applications

Analgesic Research

Tropine 2-(phenylthio)butanoate oxalate salt: is recognized for its potent analgesic properties . It has been studied for its ability to increase the release of acetylcholine at central muscarinic synapses, which can potentially lead to new pain management therapies. This application is particularly significant in the development of new medications that can provide relief from chronic pain without the side effects associated with opioids.

Cognitive Enhancement

The compound’s role as a presynaptic cholinergic modulator suggests its potential as a cognition enhancer . By increasing acetylcholine release, it may improve cognitive functions such as memory and attention. This makes it a candidate for treating cognitive impairments associated with diseases like Alzheimer’s.

Vascular Smooth Muscle Cell Research

In the context of vascular diseases, Tropine 2-(phenylthio)butanoate oxalate salt has been implicated in the regulation of apoptosis and cell proliferation in vascular smooth muscle cells (VSMCs) . This is crucial for understanding the pathophysiology of vascular remodeling and developing treatments for vascular diseases.

Proteomics Research

This compound is utilized in proteomics research as a biochemical tool . It aids in the study of protein expression and function, which is fundamental in understanding various biological processes and in the development of targeted therapies for numerous diseases.

Neurotransmitter Studies

Given its influence on neurotransmitter release, Tropine 2-(phenylthio)butanoate oxalate salt is valuable in studying neurotransmission mechanisms . This research can lead to better understanding and treatment of neurological disorders that are affected by neurotransmitter imbalances.

Chemical Research

In chemical research, this compound serves as a reference material for synthetic and analytical purposes . It helps in the development of new synthetic pathways and in the analysis of chemical reactions, contributing to advancements in chemical synthesis techniques.

Mechanism of Action

Target of Action

Tropine 2-(phenylthio)butanoate oxalate salt primarily targets central muscarinic synapses . These synapses play a crucial role in the transmission of signals in the nervous system, particularly in the brain and spinal cord.

Mode of Action

This compound interacts with its targets by causing an increased release of acetylcholine . Acetylcholine is a neurotransmitter, a chemical messenger that transmits signals across nerve synapses. This increased release of acetylcholine leads to changes in the activity of the central muscarinic synapses.

Result of Action

The primary result of the action of Tropine 2-(phenylthio)butanoate oxalate salt is its potent analgesic effect . This means it can relieve pain effectively. This effect is likely due to the increased activity at the central muscarinic synapses caused by the increased release of acetylcholine.

properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylsulfanylbutanoate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBVWGGNICLTMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC1CC2CCC(C1)N2C)SC3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tropine 2-(phenylthio)butanoate oxalate salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)

![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)

![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)